2-Azaspiro[4.4]nonane-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
96798-55-9 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-azaspiro[4.4]nonane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)7-9(5-6-10-7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
GWYGFBRIEBPBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCNC2C(=O)O |
Origin of Product |
United States |
Contextualization of Spirocyclic Scaffolds in Organic and Medicinal Chemistry
Spirocyclic scaffolds are characterized by two rings connected by a single common atom, known as the spiro atom. This arrangement imparts a distinct three-dimensional geometry, a departure from the often flat, two-dimensional structures of many traditional organic molecules. In medicinal chemistry, the incorporation of spirocyclic motifs is a recognized strategy to enhance the structural complexity and novelty of drug candidates, which can be crucial for establishing intellectual property. uow.edu.au
The rigid nature of spirocycles can lead to improved pharmacological properties. By restricting the conformational flexibility of a molecule, a spirocyclic core can help to pre-organize the bioactive conformation for optimal interaction with a biological target, potentially leading to increased potency and selectivity. univ.kiev.ua This conformational constraint can also positively influence a compound's physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug development.
Significance of 2 Azaspiro 4.4 Nonane 1 Carboxylic Acid As a Conformationally Constrained Building Block
2-Azaspiro[4.4]nonane-1-carboxylic acid is a conformationally constrained analog of the amino acid proline. Proline and its derivatives are unique among the proteinogenic amino acids due to their cyclic side chain, which imparts significant conformational restrictions on the peptide backbone. mdpi.com This property is crucial for the formation of specific secondary structures in proteins and peptides.
As a proline analogue, this compound offers an even more rigid scaffold due to its spirocyclic nature. The spirocyclic junction locks the five-membered rings in a fixed orientation, further reducing the molecule's conformational freedom. This high degree of rigidity makes it a valuable building block in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. The incorporation of such constrained amino acids can lead to peptides with enhanced stability against enzymatic degradation and improved receptor-binding affinity. mdpi.com The synthesis of related spirocyclic amino acids, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, has been reported and their utility as pipecolic acid mimics in drug design has been demonstrated. univ.kiev.ua
Overview of Research Trajectories for the Compound
Strategic Approaches to the 2-Azaspiro[4.4]nonane Core Synthesis
The construction of the 2-azaspiro[4.4]nonane core can be approached in several ways, primarily involving the formation of one of the heterocyclic rings onto a pre-existing carbocyclic or heterocyclic structure.
Formation of the Pyrrolidine (B122466) Ring onto a Pre-existing Cyclopentane (B165970) Derivative
A common strategy for creating the 2-azaspiro[4.4]nonane framework involves the construction of a pyrrolidine ring onto a cyclopentane-based starting material. One such method is the [3+2] cycloaddition reaction. For instance, the reaction of cyclopentylideneacetic acid derivatives with an in-situ generated N-benzyl azomethine ylide has been shown to produce 2-benzylazaspiro[4.4]nonanes. researchgate.net This transformation, however, can be challenging with cyclopentane derivatives compared to other cycloalkenes. researchgate.net
Another approach involves the phosphine-catalyzed [3+2]-cycloaddition of 2-methylene γ-lactams with butynoic acid derivatives, which can directly or indirectly lead to spiro-heterocyclic products. uow.edu.au
Formation of the Cyclopentane Ring onto a Pre-existing Pyrrolidine Derivative
Conversely, the cyclopentane ring can be annulated onto a pyrrolidine precursor. One method involves the annulation of a cyclopentane ring onto a pre-existing four-membered ring to form a 2-azaspiro[3.4]octane, a related spirocyclic system. rsc.org While not directly forming the [4.4] system, this strategy highlights the principle of ring formation onto a pre-existing heterocycle.
A domino radical bicyclization has also been employed to create the 1-azaspiro[4.4]nonane skeleton. nih.gov This process involves the formation and capture of alkoxyaminyl radicals. nih.gov
Synthesis of Azaspirodiones from gem-Diacetic or gem-Carboxyacetic Anhydrides and Primary Amines
The synthesis of azaspirodiones serves as a pathway to related spirocyclic structures. For example, 2-oxa-7-azaspiro[4.4]nonane-8,9-diones have been synthesized in a one-pot reaction using a manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. researchgate.net In this method, the pyrrolidinedione ring remains intact and becomes part of the final spiro scaffold. researchgate.net
Multi-Step Synthesis Protocols for this compound
The synthesis of the specifically substituted this compound often requires a multi-step sequence involving protection and deprotection strategies, as well as specific reaction conditions to achieve the desired stereochemistry and functionalization.
Acidic Hydrolysis in Synthesis Routes
Acidic hydrolysis is a crucial step in several synthetic routes to obtain the final carboxylic acid or ketone derivatives. For instance, after a Curtius rearrangement, acid hydrolysis can be used to yield novel spirocyclic ketones. uow.edu.auuwa.edu.au In the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral drug ledipasvir, a 2M aqueous HCl solution is used to work up the reaction mixture before purification. mdpi.com
N-Protection Strategies (e.g., N-Boc Protection)
The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group for the nitrogen atom, is a common and often essential strategy in the synthesis of this compound and its analogs. The Boc group is stable under many reaction conditions but can be removed under acidic conditions, providing a reliable method for deprotection when needed. nih.gov
The synthesis of 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-6-carboxylic acid often starts from simpler azaspiro compounds, with the Boc group being used to protect the amine during the formation of the spirocyclic structure. In the synthesis of 2-Cbz-7-Boc-2,7-diazaspiro-[4.4]nonane-4-carboxylic acid, both Boc and Cbz (carbobenzyloxy) protecting groups are used orthogonally to protect the two nitrogen atoms. The Boc group is typically introduced using Boc anhydride (B1165640) (Boc2O) in the presence of a base.
The N-Boc protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key building block in the synthesis of the hepatitis C virus inhibitor, ledipasvir. mdpi.com Its synthesis can be achieved through an enantioselective one-pot double allylic alkylation of a glycine (B1666218) imine analog. mdpi.com
The selective removal of the Boc group is also a critical consideration. Thermal deprotection in continuous flow has been demonstrated as a method for the selective removal of N-Boc groups, with aryl N-Boc groups being removed at lower temperatures than alkyl N-Boc groups. nih.gov
Asymmetric and Stereoselective Synthesis of this compound Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric and stereoselective methods for the synthesis of this compound derivatives is of paramount importance.
Diastereoselective strategies often rely on the use of chiral auxiliaries or catalysts to control the formation of new stereocenters. In the context of spirocyclic systems, phosphine-catalyzed [3+2]-cycloadditions have emerged as a powerful tool. For example, the reaction of 2-methylene γ-lactams with ylides derived from a chiral camphor (B46023) sultam derivative of 2-butynoic acid can produce spiro-heterocyclic products with a degree of diastereoselectivity. uow.edu.auuwa.edu.au The chiral auxiliary attached to the butynoate plays a crucial role in directing the stereochemical outcome of the cycloaddition.
Another notable diastereoselective approach involves the asymmetric Michael addition of a chiral enamine to a suitable acceptor. This strategy has been successfully employed in the enantioselective synthesis of the azaspiro unit of (-)-cephalotaxine, where the stereogenic quaternary carbon center was constructed with high stereocontrol. researchgate.net
A highly stereoselective [3+2] cycloaddition for the synthesis of cyclopentene (B43876) compounds containing all-carbon quaternary stereocenters has also been developed. researchgate.net This phosphine-catalyzed reaction of alkynoates with α-alkylated electron-deficient alkenes bearing Oppolzer's camphorsultam demonstrated high to excellent diastereoselectivities. researchgate.net
The use of readily available chiral starting materials, often referred to as the "chiral pool," is a cornerstone of asymmetric synthesis. nih.gov Chiral building blocks such as chiral carboxylic acids, alcohols, and amines provide a direct route to enantiomerically pure target molecules.
In the synthesis of spirocyclic compounds, chiral building blocks can be elaborated into the desired spiro-fused ring system. For instance, an enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for (-)-cephalotaxine, was achieved starting from a chiral cyclopentanone (B42830) derivative. researchgate.net The key step in this synthesis was a Curtius rearrangement of an acyl azide (B81097), which installed the α-nitrogen substituent with perfect stereochemical fidelity. researchgate.net
The synthesis of chiral α-amino acids and β-amino alcohols can be achieved through asymmetric hydrogenation using chiral catalysts like DuPHOS. nih.govresearchgate.net These chiral amino acid derivatives can then serve as precursors for the construction of more complex chiral molecules, including spirocyclic systems. The optical purity of the final products is often confirmed by techniques such as NMR analysis of Mosher amide or ester derivatives. nih.gov
Advanced Cycloaddition and Annulation Strategies
Cycloaddition and annulation reactions are powerful methods for the rapid construction of cyclic and heterocyclic systems. These reactions have been successfully applied to the synthesis of the 2-azaspiro[4.4]nonane core and its derivatives.
Phosphine-catalyzed [3+2]-cycloaddition reactions have proven to be a versatile strategy for the synthesis of five-membered rings. uow.edu.auunimi.itnih.gov This methodology has been effectively used to construct the 2-azaspiro[4.4]nonan-1-one scaffold. uow.edu.auuwa.edu.au The reaction typically involves the cycloaddition of a 2-methylene γ-lactam with an allenoate or a related activated alkyne in the presence of a phosphine (B1218219) catalyst. uow.edu.au
The mechanism of this reaction involves the initial addition of the phosphine to the allenoate, generating a zwitterionic intermediate. unimi.it This intermediate then undergoes a [3+2] cycloaddition with the 2-methylene γ-lactam to afford the spirocyclic product. The reaction can be rendered enantioselective by using chiral phosphine catalysts. unimi.it For example, the enantioselective phosphine-catalyzed [3+2] cycloaddition between aza-aurones and allenoates provides 2-spirocyclopentyl indolin-3-one derivatives with high levels of stereocontrol. unimi.it
A variety of substrates can be employed in these reactions, leading to a diverse range of spiro-heterocyclic products. The reaction conditions are generally mild, and the products are often obtained in good yields. uow.edu.auunimi.it
While less common than [3+2] cycloadditions, [4+1] annulation reactions offer an alternative and powerful approach to the synthesis of five-membered rings. Although specific examples leading directly to 2-azaspiro[4.4]nonenes are not prevalent in the provided context, the principles of annulation strategies are relevant. For instance, phosphine-catalyzed reactions of C,N-cyclic azomethine imines with allenoates have been shown to proceed via either [3+2] or [4+3] cycloaddition pathways, depending on the nature of the phosphine and the allenoate. nih.gov This highlights the tunability of phosphine catalysis in constructing diverse heterocyclic frameworks.
The development of novel annulation strategies continues to be an active area of research, with the potential to provide new and efficient routes to complex spirocyclic systems like 2-azaspiro[4.4]nonenes.
Domino Radical Bicyclization for the 1-Azaspiro[4.4]nonane Skeleton
A significant advancement in the synthesis of the 1-azaspiro[4.4]nonane skeleton involves a domino radical bicyclization process. acs.orgacs.org This methodology facilitates the construction of the complex spirocyclic system in a single stage through the formation and subsequent capture of alkoxyaminyl radicals. acs.org The reaction typically employs O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring, or a terminal alkynyl group, along with an alkenyl moiety as the starting materials. acs.orgnih.gov
The choice of radical initiator has been shown to influence the reaction conditions and diastereoselectivity. For instance, the use of Et₃B allows the synthesis to be carried out under milder room temperature conditions and can lead to improved diastereoselectivity. acs.org The success of the reaction is also dependent on the nature of the substituents on the alkenyl moiety of the O-benzyl oxime ether. Optimal results are generally achieved when the alkenyl group is attached to electron-withdrawing groups or aryl substituents. nih.gov Conversely, if the oxime radical precursor is linked to a methyl-substituted olefin, the capture of the alkoxyaminyl radical is hindered, leading primarily to the formation of a monocyclized product. nih.gov
This domino radical bicyclization represents a notable and efficient strategy for accessing the 1-azaspiro[4.4]nonane framework, which is a core component of certain Cephalotaxus alkaloids known for their potent antiproliferative activities. acs.org
Table 1: Reaction Conditions and Yields for the Domino Radical Bicyclization
| Starting Material Type | Radical Initiator | Promoter | Yield Range | Diastereomeric Preference |
|---|---|---|---|---|
| O-benzyl oxime ether with bromo/iodo-aromatic ring | AIBN or Et₃B | Bu₃SnH | 11-67% | trans |
| O-benzyl oxime ether with terminal alkynyl group | AIBN or Et₃B | Bu₃SnH | 11-67% | trans |
Table 2: Influence of Substituents on Reaction Outcome
| Substituent on Alkenyl Moiety | Outcome |
|---|---|
| Electron-withdrawing groups | Successful bicyclization |
| Aryl substituents | Successful bicyclization |
| Methyl group | Predominantly monocyclized product |
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group serves as a primary handle for elongation, conjugation, and transformation of the spirocyclic core.
Esterification of the carboxylic acid is a common initial step to protect it from undesired reactions or to activate it for further modifications. oup.com The choice of ester is crucial and depends on the planned synthetic route and the conditions required for its eventual removal. oup.com Common esters used as protecting groups include methyl, ethyl, benzyl, and tert-butyl esters. oup.comlibretexts.org
A widely used method for esterification involves the reaction of the carboxylic acid with an alkyl halide, such as methyl iodide, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). univ.kiev.ua This approach proceeds under mild conditions and typically provides the corresponding ester in high yield. univ.kiev.ua Benzyl esters, another popular choice, can be cleaved under mild conditions via hydrogenolysis, while tert-butyl esters are readily removed with acid. libretexts.org The stability of the ester protecting group must be compatible with subsequent reaction conditions. oup.com For instance, alkyl esters can be hydrolyzed with a base, but this may not be suitable if other base-sensitive functional groups are present in the molecule. oup.com
| Ester Type | Typical Reagents for Formation | Typical Cleavage Conditions | Reference |
| Methyl Ester | Methyl iodide, DIPEA | Acid or base hydrolysis | libretexts.orguniv.kiev.ua |
| Benzyl Ester | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | libretexts.org |
| tert-Butyl Ester | Isobutylene, acid catalyst | Acid (e.g., TFA) | libretexts.org |
The presence of both a carboxylic acid and a secondary amine makes this compound a valuable constrained amino acid analog for incorporation into peptides or for conjugation to other molecules. Standard peptide coupling reagents can be employed to form an amide bond between the carboxylic acid of the spirocycle and an amine-containing molecule. This requires the nitrogen atom of the azaspirocycle to be protected to prevent self-polymerization.
Common coupling strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. Other phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HBTU, HATU) reagents are also highly effective for this transformation. The selection of the coupling agent and reaction conditions is tailored to the specific substrates to ensure high yields and maintain the stereochemical integrity of the chiral center.
Synthesis of Spirocyclic Lactams and Imides (e.g., 2-Azaspiro[4.4]nonane-1,3-diones)
Intramolecular cyclization or related synthetic strategies can convert this compound and its derivatives into spirocyclic lactams (2-azaspiro[4.4]nonan-1-ones) and imides (2-azaspiro[4.4]nonane-1,3-diones). These structures are of significant interest due to their presence in biologically active compounds.
Phosphine-catalyzed [3+2]-cycloaddition reactions have been reported for the synthesis of 2-azaspiro[4.4]nonan-1-ones. uwa.edu.au Furthermore, N-substituted 2-azaspiro[4.4]nonane-1,3-diones have been synthesized and evaluated for their anticonvulsant properties. researchgate.net For example, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione showed activity in preclinical models. researchgate.net The synthesis of these imides can be achieved through methods such as one-pot cyclization reactions. researchgate.net
Introduction of Fluorinated Substituents
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate their biological activity. While specific examples of the direct fluorination of this compound are not extensively documented in publicly available literature, general methods for the synthesis of fluorinated spirocyclic systems can be considered. The synthesis of related fluorinated spirocycles often involves the use of fluorinated building blocks in the initial cyclization steps. For instance, the reaction of a fluorinated precursor could be envisioned as a pathway to fluorinated 2-azaspiro[4.4]nonane derivatives.
Future research may explore the direct fluorination of the this compound scaffold. Potential methods could include electrophilic fluorinating agents for C-H fluorination on the cyclopentane ring or the use of fluorinated synthons in a de novo synthesis of the spirocyclic system.
Incorporation of Heteroaryl Moieties (e.g., Pyridine (B92270), Triazole)
The incorporation of heteroaryl groups, such as pyridine and triazole, into drug candidates is a common approach to introduce functionalities that can participate in hydrogen bonding, metal coordination, or pi-stacking interactions, thereby enhancing target engagement.
Pyridine Derivatives: The synthesis of pyridine-containing spirocycles can be achieved through various synthetic routes. One potential strategy involves the coupling of a pyridine-bearing building block during the formation of the spirocyclic core. For example, a doubly decarboxylative Michael-type addition of pyridylacetic acid to a suitable precursor could yield a pyridylmethyl-substituted spirocycle. nih.gov While not specific to this compound, this methodology highlights a plausible route to such derivatives.
Another general approach involves the multi-component synthesis of substituted pyridines, which could be adapted to incorporate the 2-azaspiro[4.4]nonane motif. nih.gov For instance, a reaction involving an α,β-unsaturated carboxylic acid, an aldehyde, and an enamine could potentially be designed to include the spirocyclic amino acid as one of the components.
Triazole Derivatives: The 1,2,3-triazole ring, often introduced via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular bioisostere in drug discovery. The synthesis of this compound derivatives bearing a triazole moiety could be envisioned by introducing an azide or alkyne functionality onto the spirocyclic scaffold, followed by a cycloaddition reaction. General methods for the synthesis of spiro[indoline-3,3'- nih.govresearchgate.netuwa.edu.autriazolidine]-2,5'-diones through a one-pot multi-component reaction suggest that similar strategies could be developed for the 2-azaspiro[4.4]nonane system. researchgate.net
Furthermore, the synthesis of 1,2,4-triazoles from carboxylic acids and hydrazines presents another viable route. researchgate.net The carboxylic acid of the parent spirocycle could potentially be activated and reacted with a suitable hydrazine (B178648) derivative to construct the triazole ring. Research into the synthesis of 1,2,4-triazole (B32235) derivatives containing an acetamido carboxylic acid skeleton also provides insights into how a triazole ring can be linked to a carboxylic acid-containing fragment. nih.gov
Regioselective and Chemoselective Transformations
Regioselective and chemoselective reactions are crucial for the precise functionalization of complex molecules like this compound, which possesses multiple reactive sites.
Regioselectivity: Achieving regioselectivity in the functionalization of the 2-azaspiro[4.4]nonane ring system is a significant synthetic challenge. The cyclopentane ring offers several positions for substitution. While specific studies on the regioselective functionalization of this compound are limited, general principles of organic synthesis can be applied. For instance, directing groups could be installed on the nitrogen or the carboxylic acid to influence the position of subsequent reactions on the carbocyclic ring. The synthesis of angular regioisomers of hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones demonstrates how the inherent stereochemistry of a starting material can direct the regiochemical outcome of a cyclization reaction, a principle that could be applied to the synthesis of substituted 2-azaspiro[4.4]nonanes. mdpi.com
Chemoselectivity: The presence of both a secondary amine and a carboxylic acid in this compound necessitates chemoselective transformations to modify one functional group in the presence of the other. Standard protecting group strategies are often employed. For example, the amine can be protected with a Boc or Cbz group to allow for selective reactions at the carboxylic acid, such as esterification or amide bond formation. Conversely, the carboxylic acid can be protected as an ester to enable N-alkylation or N-arylation reactions. The functionalization of the related 2-azaspiro[3.3]heptane-1-carboxylic acid, where the carboxylic acid is first converted to a methyl ester before further transformations, illustrates this principle. univ.kiev.uauniv.kiev.uaresearchgate.net
Future work in this area will likely focus on the development of novel catalytic methods that can achieve regioselective and chemoselective C-H functionalization of the spirocyclic core without the need for extensive protecting group manipulations.
Conformational Analysis and Spectroscopic Characterization Relevant to Research
Influence of Spirocyclic Architecture on Molecular Conformation
The spirocyclic nature of 2-azaspiro[4.4]nonane-1-carboxylic acid, where two rings share a single carbon atom (the spiro center), fundamentally dictates its molecular shape and flexibility compared to monocyclic or acyclic analogs. This rigidified backbone has profound implications for its biological activity.
The concept of rotamers is well-established for amino acid side chains in proteins, where specific dihedral angles are favored. fccc.edu For this compound, the key dihedral angles are those around the C1-C2 bond and the C1-C(O)OH bond. The spirocyclic fusion limits the rotation around the bonds of the pyrrolidine (B122466) ring, making the conformational landscape less complex than that of more flexible amino acids. nih.gov
| Parameter | Description | Influence on Conformation |
| Ring Pucker | The non-planar conformations of the pyrrolidine and cyclopentane (B165970) rings. | Determines the relative positions of substituents and influences steric interactions. |
| Dihedral Angles | The angles between planes defined by sets of three atoms. | Defines the rotational state of the carboxylic acid group relative to the ring system. |
| Inter-ring Orientation | The relative spatial arrangement of the two fused rings. | Governed by the spiro center, leading to a relatively fixed, non-planar structure. |
This table summarizes the key parameters influencing the rotameric conformations of this compound.
The conformational preferences of this compound are governed by a delicate balance of steric and electronic effects. nih.govrsc.org Steric hindrance between the carboxylic acid group and the hydrogen atoms on the cyclopentane and pyrrolidine rings plays a significant role in determining the most stable conformers. The molecule will tend to adopt a conformation that minimizes these repulsive interactions.
Electronic effects, such as hyperconjugation and dipole-dipole interactions, also contribute to conformational stability. nih.gov The lone pair of electrons on the nitrogen atom and the polar carboxylic acid group can engage in stabilizing interactions with other parts of the molecule. The interplay of these steric and electronic factors dictates the precise geometry of the low-energy conformers. For instance, the orientation of the C-N bond and the C-COOH bond will be influenced by the need to avoid steric clashes while maximizing favorable electronic interactions. researchgate.net
The inherent rigidity of the this compound scaffold is a key feature exploited in medicinal chemistry. nih.gov By conformationally restricting a molecule, it is possible to pre-organize it into a bioactive conformation, which can lead to enhanced binding affinity and selectivity for a biological target. The spirocyclic system reduces the entropic penalty upon binding, as the molecule has fewer conformations to sample.
This principle of conformational restriction has been successfully applied in the design of various therapeutic agents. univ.kiev.ua For example, spirocyclic proline analogs have been incorporated into peptide-based drugs to induce specific secondary structures, such as turns or helices, which are crucial for biological activity. mdpi.com The defined three-dimensional shape of this compound makes it an attractive building block for creating molecules with precise spatial arrangements of functional groups. qub.ac.uk
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of advanced spectroscopic techniques is essential for the detailed structural characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of the molecule. youtube.com Techniques such as 1H-1H COSY, HSQC, and HMBC can be used to assign the proton and carbon signals and to establish through-bond and through-space correlations. nih.gov The coupling constants and Nuclear Overhauser Effect (NOE) data provide valuable information about dihedral angles and inter-proton distances, which can be used to deduce the preferred conformation in solution.
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. nih.gov Characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as the N-H stretching and bending vibrations of the secondary amine, can be observed. eurjchem.com While IR spectroscopy is less informative for detailed conformational analysis compared to NMR, it serves as a crucial tool for confirming the presence of key functional groups.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. nih.gov
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| 1D and 2D NMR | Connectivity, stereochemistry, dihedral angles, inter-proton distances. | Elucidation of the 3D structure and preferred conformation in solution. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -COOH, -NH). | Confirmation of the chemical structure. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Verification of the molecular formula. |
This table outlines the application of advanced spectroscopic techniques for the characterization of this compound.
Computational Modeling for Conformational Landscape Exploration
Computational modeling provides a powerful complementary approach to experimental techniques for exploring the conformational landscape of this compound. These methods can be used to predict the geometries and relative energies of different conformers, offering insights that may be difficult to obtain experimentally.
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and properties of molecules. mdpi.commdpi.com DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and relative energies of different conformers of this compound. nih.govunc.edu
By performing a systematic conformational search followed by geometry optimization and energy calculation at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set), it is possible to identify the global minimum and other low-energy conformers on the potential energy surface. researchgate.net These calculations can help to rationalize the experimentally observed conformational preferences and provide a deeper understanding of the underlying steric and electronic effects. Furthermore, theoretical vibrational spectra can be calculated and compared with experimental IR and Raman data to aid in the assignment of spectral features. eurjchem.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool utilized to understand the charge distribution within a molecule, providing valuable insights into its reactivity and intermolecular interactions. numberanalytics.comnumberanalytics.com The MEP at any given point in the space surrounding a molecule represents the electrostatic potential energy of a hypothetical positive test charge at that location. uni-muenchen.de This analysis is instrumental in predicting how a molecule will interact with other chemical species, particularly in the context of drug design and molecular recognition, where electrostatic complementarity is a key determinant of binding affinity. researchgate.netrsc.org
The MEP is typically visualized by mapping the potential values onto a 3D electron density surface of the molecule. researchgate.net A color-coded scheme is employed to represent the different potential regions: areas of negative potential, which are susceptible to electrophilic attack, are conventionally colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. researchgate.net Intermediate potentials are represented by other colors in the spectrum, such as green for neutral regions. wolfram.com
For this compound, the MEP surface would be expected to highlight distinct regions of positive and negative potential, dictated by the presence of the carboxylic acid and the secondary amine functional groups within its spirocyclic framework. The oxygen atoms of the carboxylic acid group are highly electronegative, leading to a concentration of electron density and thus a region of strong negative electrostatic potential. Conversely, the acidic proton of the carboxylic acid would exhibit a pronounced region of positive potential. The nitrogen atom in the azaspiro ring system, with its lone pair of electrons, would also contribute to a region of negative potential, making it a potential site for hydrogen bonding.
The analysis of the MEP provides a qualitative prediction of the molecule's reactivity and interaction sites. The regions of negative potential on the oxygen and nitrogen atoms indicate their role as hydrogen bond acceptors, while the positive region on the carboxylic proton designates it as a hydrogen bond donor. These electrostatic features are critical in understanding how this compound might orient itself within a receptor binding site or interact with other molecules.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Functional Group | Predicted MEP | Implication for Reactivity |
| Carboxyl Oxygen Atoms | -COOH | Strong Negative | Potential for electrophilic attack; Hydrogen bond acceptor site |
| Carboxyl Hydrogen Atom | -COOH | Strong Positive | Potential for nucleophilic attack; Hydrogen bond donor site |
| Amine Nitrogen Atom | -NH- | Moderate Negative | Potential for electrophilic attack; Hydrogen bond acceptor site |
| Spirocyclic Carbon Framework | C-H bonds | Near-Neutral | Lower reactivity compared to functional groups |
Applications in Advanced Medicinal Chemistry and Biological Target Studies
2-Azaspiro[4.4]nonane-1-carboxylic Acid as a Privileged Medicinal Chemistry Scaffold
The compound this compound and its parent scaffold, 2-azaspiro[4.4]nonane, represent a class of privileged structures in modern medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often leading to the development of new therapeutic agents. The utility of azaspirocyclic compounds stems from their unique three-dimensional (3D) architecture, which offers distinct advantages over more traditional, planar ring systems commonly used in drug design.
Contribution to 3D Chemical Space in Drug Discovery
In the quest for novel drug candidates with improved efficacy and better physicochemical properties, medicinal chemistry has progressively moved from "flatland" towards molecules with greater three-dimensionality. The incorporation of spirocyclic scaffolds, such as 2-azaspiro[4.4]nonane, is a key strategy in this endeavor. The defining feature of a spirocycle is the single atom shared by two rings, which forces the rings into perpendicular orientations. This arrangement imparts a rigid, well-defined 3D geometry to the molecule.
This inherent three-dimensionality is crucial for exploring new regions of chemical space. Unlike flat aromatic rings, which limit substituent vectors to a single plane, the spirocyclic core of 2-azaspiro[4.4]nonane projects its functional groups in multiple directions. This spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets by allowing for more precise and complementary interactions within a protein's binding site. Furthermore, increasing the fraction of sp3-hybridized carbons relative to sp2-hybridized carbons (a measure known as Fsp3) is correlated with higher clinical success rates for drug candidates. Spirocyclic scaffolds like 2-azaspiro[4.4]nonane inherently increase the Fsp3 character of a molecule, which can lead to improved properties such as solubility and metabolic stability.
Bioisosteric Applications and Analog Design
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. The 2-azaspiro[4.4]nonane framework has emerged as a valuable tool for this purpose, particularly as a mimic for commonly used cyclic amines.
The 2-azaspiro[4.4]nonane scaffold is recognized as an effective bioisostere for the piperidine (B6355638) ring, a fragment present in numerous approved drugs. enamine.net Similarly, this compound can be considered a structural mimic of pipecolic acid (piperidine-2-carboxylic acid). By replacing a traditional piperidine ring with a spirocyclic analog, medicinal chemists can significantly alter a molecule's properties while aiming to maintain or improve its interaction with a biological target.
Studies on the closely related 2-azaspiro[3.3]heptane have demonstrated the tangible benefits of this bioisosteric replacement. researchgate.netresearchgate.net When substituted for a piperidine ring in model compounds, the azaspiro[3.3]heptane scaffold was shown to reduce lipophilicity, a property that can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net
| Compound | Scaffold | Calculated logP (clogP) | Experimental logD (pH 7.4) | Metabolic Half-life (t½, min) in Human Liver Microsomes |
|---|---|---|---|---|
| Model Compound 1 | Piperidine | 3.7 | 1.6 | 14 |
| Model Compound 2 | 2-Azaspiro[3.3]heptane | 3.4 | 1.2 | 31 |
Strategies for Metabolic Stability Enhancement through Spirocyclization
A significant challenge in drug development is designing molecules that are not rapidly broken down by the body's metabolic enzymes, primarily the cytochrome P450 (CYP) family. Rapid metabolism can lead to low drug exposure and reduced efficacy. The introduction of a spirocyclic center is a recognized strategy to enhance metabolic stability. nih.gov
The quaternary spiro-carbon atom and the adjacent carbons are often less susceptible to oxidative metabolism by CYP enzymes compared to the more flexible, non-spirocyclic counterparts like piperidine. In many piperidine-containing drugs, oxidation of the carbon atoms adjacent to the nitrogen is a common metabolic pathway. The rigid, sterically hindered nature of the 2-azaspiro[4.4]nonane scaffold can shield these positions, thus blocking or slowing down metabolic degradation. This leads to a longer half-life in the body, which can allow for less frequent dosing and a more sustained therapeutic effect. researchgate.netresearchgate.net For example, research on azaspirocycles has shown they possess better metabolic stability compared to their piperidine and piperazine (B1678402) counterparts. researchgate.net The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane moiety in a model compound resulted in a more than twofold increase in the metabolic half-life in human liver microsomes. researchgate.netresearchgate.net
Modulation of Specific Biological Targets and Associated Mechanisms (Based on Preclinical and In Vitro Findings)
The unique structural and physicochemical properties of the 2-azaspiro[4.4]nonane scaffold have been leveraged in the design of inhibitors for specific biological targets. Preclinical investigations have highlighted its role in modulating enzyme activity, particularly in the context of cardiovascular disease.
Angiotensin-Converting Enzyme (ACE) Inhibition
The renin-angiotensin system is a critical regulator of blood pressure, and its inhibition is a key strategy for treating hypertension. Angiotensin-converting enzyme (ACE) is a central component of this system. The 2-azaspiro[4.4]nonane scaffold is a core structural element of the approved ACE inhibitor drug, Spirapril. mdpi.comnih.gov
Spirapril is a prodrug that, upon oral administration, is metabolized in the body to its active form, Spiraprilat. nih.govdrugbank.com Spiraprilat is a potent inhibitor of ACE, competitively blocking the enzyme from converting angiotensin I to the powerful vasoconstrictor angiotensin II. nih.govdrugbank.com This inhibition leads to vasodilation and a reduction in blood pressure. The chemical structure of Spirapril is (8S)-7-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, clearly showing the integral nature of the azaspiro[4.4]nonane-carboxylic acid moiety. drugfuture.com The rigid conformation of the spirocyclic amino acid is crucial for orienting the other parts of the molecule for optimal binding to the ACE active site.
| Compound Name | Scaffold | Biological Role | Mechanism of Action |
|---|---|---|---|
| Spirapril | 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | Prodrug, Antihypertensive Agent nih.gov | Metabolized to the active ACE inhibitor, Spiraprilat. nih.govdrugbank.com |
| Spiraprilat | 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | Active ACE Inhibitor nih.gov | Competitively inhibits angiotensin-converting enzyme, preventing the formation of angiotensin II. drugbank.com |
Gamma-Aminobutyric Acid (GABA) System Interactions
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating a range of neurological disorders, including epilepsy and anxiety.
Gamma-Aminobutyric acid (GABA) is a flexible molecule that can adopt multiple conformations, allowing it to bind to different receptor subtypes. The development of conformationally restricted GABA analogs is a well-established strategy to achieve receptor subtype selectivity and improved pharmacokinetic profiles. By locking the molecule into a specific three-dimensional shape, it is possible to target specific GABA receptors (GABA(A), GABA(B)) or transporters (GATs).
While direct studies on this compound as a GABA analog are not extensively documented, the principle of using spirocyclic scaffolds to restrict the conformation of GABA-like molecules is an active area of research. The spirocyclic framework of this compound could serve as a rigid backbone to mimic a specific conformation of GABA, potentially leading to selective interactions with components of the GABAergic system.
Anticonvulsant Activity Studies
Significant research has been conducted on the anticonvulsant properties of derivatives of the 2-azaspiro[4.4]nonane scaffold, particularly the 1,3-dione derivatives. These studies provide valuable insights into the structure-activity relationships that govern the anticonvulsant effects of this class of compounds.
Systematic structure-activity relationship (SAR) studies on N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives have been performed using standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models help to identify compounds with potential efficacy against different seizure types.
Research has shown that the nature of the substituent on the nitrogen atom of the succinimide (B58015) ring plays a crucial role in the anticonvulsant activity. For instance, N-phenylamino derivatives have been found to exhibit notable anticonvulsant effects. nih.govnih.gov The introduction of specific groups on the phenyl ring, such as methyl or trifluoromethyl groups, can significantly influence the potency and pharmacological profile of these compounds. nih.gov For example, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione have been identified as potent anticonvulsants, primarily active in the scPTZ test. nih.gov
Table 1: Anticonvulsant Activity of Selected 2-Azaspiro[4.4]nonane-1,3-dione Derivatives
| Compound | Substituent at N-position | Animal Model | Activity | Reference |
|---|---|---|---|---|
| 1j | N-aminophenyl | MES, scPTZ | ED50 = 76.27 mg/kg (scPTZ) | nih.gov |
| V | N-(4-methylphenyl)-amino | scPTZ | Potent inhibitor | nih.gov |
| VI | N-(2-trifluoromethylphenyl)-amino | scPTZ | Potent inhibitor | nih.gov |
The size of the spiro-fused cycloalkane ring has been shown to be a critical determinant of anticonvulsant activity. Comparative studies between 2-azaspiro[4.4]nonane (cyclopentane ring) and 2-azaspiro[4.5]decane (cyclohexane ring) derivatives have revealed that the smaller cyclopentane (B165970) ring often leads to more potent anticonvulsant activity. nih.gov This suggests that the spatial arrangement and rigidity conferred by the spiro[4.4] system are more favorable for interaction with the biological targets responsible for anticonvulsant effects.
Furthermore, the nature of the linker between the spiro-imide core and an aromatic substituent also impacts activity. It has been demonstrated that an imine (-NH-) linker can enhance anticonvulsant activity compared to a methylene (B1212753) (-CH2-) linker. nih.gov The electronic and steric properties of substituents on the aromatic ring are also key factors, with different substitution patterns leading to varied efficacy in MES and scPTZ models. nih.gov
Inhibition of SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov The inhibition of Mpro can disrupt the viral life cycle, presenting a viable therapeutic strategy against COVID-19. nih.govresearchgate.net
Design and Evaluation of Dipeptidyl Inhibitors Incorporating Spiro Residues
The quest for potent SARS-CoV-2 Mpro inhibitors has led researchers to explore novel chemical scaffolds that can effectively interact with the enzyme's active site. The incorporation of spirocyclic residues, such as those derived from 2-azaspiro[4.4]nonane, has proven to be a fruitful strategy. These rigid structures are used to access new chemical space and optimize inhibitor potency. nih.gov
Structure-guided design has been instrumental in developing highly potent inhibitors of SARS-CoV-2 3CLpro. Research has demonstrated that incorporating novel spirocyclic elements can lead to inhibitors with nanomolar potency. nih.gov For instance, a derivative featuring an azaspiro[4.4]nonane ring system, identified as MPI-60, has shown promising antiviral properties. The crystal structure of SARS-CoV-2 Mpro bound to this compound has been obtained, providing critical insights into the structural determinants of its binding and mechanism of action. nih.gov These studies validate the use of spirocyclic moieties to explore and exploit regions within the Mpro active site, leading to the identification of inhibitors with high safety indices in cell-based assays. nih.gov
Antibacterial Activity in Preclinical Models
The rise of antibiotic resistance, particularly among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of new antibacterial agents. nih.govajchem-a.com Fluoroquinolones are a significant class of synthetic antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov
Synthesis and Evaluation of Fluoroquinolone Congeners with Spirocyclic Amine Periphery
Researchers have synthesized and evaluated novel fluoroquinolone congeners of ciprofloxacin (B1669076) by incorporating a 2-azaspiro[4.4]nonane moiety at the C-7 position. mdpi.com The rationale was to explore how modifying this amine substituent with a compact spirocycle impacts antibacterial efficacy. mdpi.comnih.gov
The evaluation of these new compounds against the ESKAPE panel of pathogens revealed that those with more compact spirocycles, including the 2-azaspiro[4.4]nonane derivatives, were potent antibacterials. mdpi.com Their level of potency was comparable to that of ciprofloxacin against certain pathogens. mdpi.com Specifically, strong activity was observed against Enterobacter cloacae, Staphylococcus aureus, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values in the single-digit µg/mL range. mdpi.com However, the antibacterial spectrum was altered compared to the parent drug; the new congeners displayed virtually no activity against Pseudomonas aeruginosa. mdpi.comnih.gov
Table 1: Antibacterial Activity (MIC, µg/mL) of Ciprofloxacin Congeners with 2-Azaspiro[4.4]nonane Moiety Data derived from preclinical in vitro studies.
| Compound | E. cloacae | S. aureus | K. pneumoniae | A. baumannii | P. aeruginosa | E. faecalis |
| Ciprofloxacin (Control) | 0.016 | 0.25 | 0.031 | 0.25 | 0.25 | 0.5 |
| Congener 6d | 1 | 2 | >64 | 16 | >64 | 2 |
| Congener 6e | 1 | 1 | >64 | 16 | >64 | 1 |
| Congener 6d: 1-cyclopropyl-6-fluoro-7-(4-(4-methyl-4H-1,2,4-triazol-3-yl)-2-azaspiro[4.4]nonan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ||||||
| Congener 6e: 7-(4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-2-azaspiro[4.4]nonan-2-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
General Enzyme and Receptor Binding Studies
The 2-azaspiro[4.4]nonane scaffold is not only a building block for targeted inhibitors but also serves as a versatile bioisostere. Bioisosteric replacement is a key strategy in medicinal chemistry to enhance pharmacological properties while maintaining or improving the desired biological activity. researchgate.net The 2-azaspiro[4.4]nonane ring system and its close analog, 2-azaspiro[3.3]heptane, have been successfully used as bioisosteres for the piperidine ring. researchgate.netenamine.net
This replacement is significant because the piperidine motif is present in numerous drugs but can be susceptible to metabolic degradation. researchgate.netenamine.net The introduction of a spirocyclic core like 2-azaspiro[4.4]nonane offers a more rigid, three-dimensional structure that can lead to improved metabolic stability. researchgate.net Furthermore, studies on N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated anticonvulsant properties in animal models, indicating interaction with central nervous system receptors. nih.govnih.gov The most active of these compounds showed efficacy in the maximal electroshock (MES) seizure model, suggesting a potential role in modulating ion channels or other neuronal receptors. nih.gov
Antiproliferative Evaluation
The search for new anticancer agents is a major focus of drug discovery. Certain classes of natural products and existing drug families have shown promise in this area. The 1-azaspiro[4.4]nonane ring system is a core component of Cephalotaxus alkaloids, such as homoharringtonine, which exhibit potent antiproliferative activities and have been approved for the treatment of chronic myeloid leukemia. acs.org
In addition, fluoroquinolones, primarily known for their antibacterial action, have also been investigated for their potential as anticancer agents. nih.govmdpi.com Their mechanism of antiproliferative action is often linked to the inhibition of human topoisomerase II, an enzyme critical for DNA replication in cancer cells. mdpi.com Modifications to the fluoroquinolone structure, particularly at the C-3 carboxylic acid and the C-7 substituent (the position where the 2-azaspiro[4.4]nonane moiety is attached in antibacterial congeners), have been shown to be crucial for their cytotoxic activity. researchgate.netnih.gov This suggests that fluoroquinolone derivatives incorporating the 2-azaspiro[4.4]nonane scaffold could be evaluated for their antiproliferative effects, representing a potential avenue for developing novel anticancer therapeutics.
Impact on Pharmacological Properties (excluding dosage, adverse effects, clinical data)
The incorporation of the this compound scaffold into drug candidates has a notable impact on their fundamental pharmacological properties. The rigid spirocyclic nature of the molecule offers distinct advantages over more flexible, "flat" structures.
One of the most significant impacts is on metabolic stability. Spirocyclic structures like 2-azaspiro[3.3]heptane, a close analog, are known to improve metabolic stability towards oxidative enzymes when used as replacements for piperidine rings. researchgate.net This can lead to more favorable pharmacokinetic profiles.
The scaffold also influences physicochemical properties. The replacement of a piperidine ring with an azaspiro[3.3]heptane can alter lipophilicity (logD) and basicity (pKa). nih.gov While adding a carbon atom would intuitively increase lipophilicity, the change in molecular topology and increased basicity can sometimes lead to a counterintuitive decrease in logD, potentially improving solubility. nih.gov
Furthermore, as seen in the fluoroquinolone congeners, the introduction of the 2-azaspiro[4.4]nonane moiety directly modulates the spectrum of biological activity. While maintaining potency against some bacterial strains, it can reduce activity against others, indicating that the specific shape and interactions of the spirocycle are critical for target binding and can be used to engineer selectivity. mdpi.com
Lipophilicity and Water Solubility Optimization
The balance between lipophilicity (the ability to dissolve in fats and lipids) and water solubility is a pivotal aspect of medicinal chemistry, directly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The spirocyclic framework of this compound offers a strategic advantage in modulating these properties.
Research has demonstrated that the incorporation of this spirocyclic amino acid can lead to compounds with improved solubility profiles compared to more planar or flexible analogs. This optimization is crucial for ensuring adequate bioavailability after oral administration and for formulating intravenous solutions. The ability to fine-tune the lipophilicity also plays a role in the molecule's ability to cross cellular membranes and reach its intended biological target.
Below is an interactive data table showcasing hypothetical examples of how modifications to a parent compound containing the this compound scaffold can influence lipophilicity (expressed as LogP, the partition coefficient) and aqueous solubility.
| Compound | Modification | LogP | Aqueous Solubility (µg/mL) |
| Parent Compound A | - | 2.5 | 50 |
| Derivative A-1 | Addition of -OH group | 1.8 | 150 |
| Derivative A-2 | Addition of -Cl group | 3.1 | 20 |
| Derivative A-3 | Addition of -COOH group | 1.5 | 250 |
Plasma Protein Binding Considerations
Once a drug enters the bloodstream, it can bind to plasma proteins, such as albumin and alpha-1-acid glycoprotein. The extent of this binding significantly affects the concentration of the free, unbound drug available to interact with its target and exert a therapeutic effect. High plasma protein binding can limit the efficacy of a drug and alter its pharmacokinetic properties.
By modifying the substituents on the this compound core, medicinal chemists can strategically control the degree of plasma protein binding. For example, introducing polar or charged groups can decrease non-specific hydrophobic interactions with albumin, leading to a higher fraction of unbound drug. Conversely, in cases where prolonged circulation is desired, increasing lipophilicity through modifications on the scaffold might be a viable strategy. This level of control is instrumental in designing drug candidates with optimal pharmacokinetic profiles, ensuring that a sufficient concentration of the active agent reaches the target tissue.
The following interactive table provides a hypothetical illustration of how structural modifications to a compound series built around the this compound scaffold can impact plasma protein binding.
| Compound | Key Structural Feature | Plasma Protein Binding (%) | Unbound Fraction (%) |
| Parent Compound B | Lipophilic side chain | 98.5 | 1.5 |
| Derivative B-1 | Introduction of a carboxylic acid | 92.0 | 8.0 |
| Derivative B-2 | Replacement of aromatic ring with a polar heterocycle | 85.5 | 14.5 |
| Derivative B-3 | Addition of a basic amine | 95.0 | 5.0 |
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies for Enhanced Structural Diversity
The synthesis of spirocyclic scaffolds is an active area of research, with a focus on developing efficient and versatile methods to access a wider range of structurally diverse derivatives. Current strategies often involve multi-step sequences, and researchers are exploring new catalytic systems and reaction cascades to streamline these processes.
One emerging area is the use of domino radical bicyclization reactions to construct the 1-azaspiro[4.4]nonane skeleton. nih.gov This approach, utilizing radical initiators like AIBN or triethylborane, allows for the simultaneous formation of two rings from functionalized oxime ethers, offering a pathway to novel derivatives. nih.gov Additionally, annulation strategies are being developed for the synthesis of related azaspiro compounds, which involve the sequential construction of the constituent rings from readily available starting materials. rsc.org The development of scalable and facile synthetic routes is crucial for the broader application of these building blocks in drug discovery. univ.kiev.ua
Future efforts will likely focus on:
Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the spirocenter and other stereogenic centers within the molecule is a key objective.
Diversity-Oriented Synthesis (DOS): Implementing strategies like the Petasis/Grubbs reaction sequence can generate libraries of spirocyclic compounds with diverse functionalities for high-throughput screening. chemrxiv.org
Novel Cycloaddition Reactions: Exploring new cycloaddition strategies, including [3+2] cycloadditions, can provide efficient routes to heterocyclic spirocycles. researchgate.net
Advanced Ligand Design and Computational Drug Discovery Applications
The rigid, three-dimensional nature of 2-Azaspiro[4.4]nonane-1-carboxylic acid and its analogs makes them ideal scaffolds for structure-based drug design. Computational methods are becoming increasingly important in predicting the binding modes and affinities of these spirocyclic ligands to their target proteins.
The defined spatial arrangement of substituents on the spirocyclic core allows for the creation of focused libraries that can probe specific regions of a protein's binding pocket. sigmaaldrich.com This can lead to the development of highly selective and potent inhibitors. For instance, spirocyclic scaffolds have been successfully employed in the design of inhibitors for challenging targets like the MDM2-p53 protein-protein interaction. researchgate.net
Future research in this area will likely involve:
Enhanced Computational Models: Improving the accuracy of force fields and scoring functions used in molecular docking and molecular dynamics simulations for spirocyclic systems.
Fragment-Based Drug Discovery (FBDD): Utilizing spirocyclic fragments to identify initial hits that can be elaborated into more potent lead compounds. researchgate.net
Integration of AI and Machine Learning: Employing artificial intelligence to guide the design of novel spirocyclic ligands with optimized pharmacological properties.
Exploration of Novel Biological Targets and Therapeutic Areas
The unique structural features of spirocyclic compounds allow them to interact with a wide range of biological targets, including receptors, enzymes, and ion channels, often with high specificity. chemdiv.com This opens up opportunities to explore their therapeutic potential in a variety of disease areas.
While research on the specific biological targets of this compound is ongoing, related spirocyclic compounds have shown promise in several therapeutic areas, including:
Oncology: As inhibitors of protein-protein interactions, such as the MDM2-p53 pathway. researchgate.net
Infectious Diseases: As antifungal and antibacterial agents. researchgate.netmdpi.com
Neurological Disorders: With applications in treating pain and neurodegenerative diseases. chemdiv.commdpi.com
Metabolic Diseases: Showing potential for the treatment of various metabolic conditions. nih.gov
The exploration of novel biological targets for this compound derivatives will be a key focus of future research. This will involve screening these compounds against diverse panels of biological targets to identify new therapeutic opportunities.
Development of Next-Generation Spirocyclic Building Blocks for Complex Molecular Architectures
This compound serves as a valuable building block for the synthesis of more complex molecules. mdpi.com Its bifunctional nature, containing both a carboxylic acid and a secondary amine, allows for its incorporation into peptides and other scaffolds using standard synthetic methodologies.
The development of a diverse portfolio of spirocyclic building blocks is essential for their widespread adoption in medicinal chemistry. sigmaaldrich.com This includes the synthesis of derivatives with various functional groups and substitution patterns, allowing for fine-tuning of physicochemical and pharmacological properties. For example, functionalized derivatives of related 2-azaspiro[3.3]heptane-1-carboxylic acid have been synthesized to enable their versatile incorporation into bioactive compounds. univ.kiev.ua
Future directions in this area include:
Synthesis of Novel Spirocyclic Scaffolds: Expanding the range of available spirocyclic systems beyond the [4.4] core to include other ring sizes and heteroatom compositions. rsc.orgnih.gov
Functionalization at Multiple Positions: Developing methods to selectively functionalize different positions on the spirocyclic core to create a wider array of building blocks.
Application in Peptide Mimetics: Using spirocyclic amino acids like this compound to create conformationally constrained peptide analogs with enhanced stability and activity. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
